molecular formula C16H9BrFNO2 B4758869 4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4758869
M. Wt: 346.15 g/mol
InChI Key: GEYQUYXSRXJUSN-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been widely researched due to its potential applications in various fields. This compound is also known as BBFO and has gained significant attention from researchers due to its unique structure and properties.

Mechanism of Action

The mechanism of action of BBFO involves the inhibition of tubulin polymerization, which is essential for cell division. BBFO binds to the colchicine site on tubulin, which prevents the formation of microtubules. This results in the disruption of the cytoskeleton and the induction of apoptosis.
Biochemical and Physiological Effects:
BBFO has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that BBFO inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BBFO has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BBFO is its ease of synthesis. The synthesis method is straightforward and can be easily scaled up for large-scale production. BBFO also has a high yield, which makes it a cost-effective building block for the synthesis of new materials.
One of the limitations of BBFO is its low solubility in water, which can make it challenging to work with in aqueous solutions. BBFO is also sensitive to air and light, which can affect its stability over time.

Future Directions

There are several future directions for research on BBFO. One area of research is in the development of new materials for optoelectronics and photovoltaics. BBFO has unique optical and electronic properties, which make it a promising candidate for the synthesis of new materials with improved performance.
Another area of research is in the development of new cancer therapies. BBFO has shown significant anticancer activity against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. BBFO can also be used as a lead compound for the development of new tubulin inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, BBFO is a chemical compound that has gained significant attention from researchers due to its unique structure and properties. BBFO has potential applications in various fields, including the development of new materials and cancer therapies. Further research is needed to fully understand the mechanism of action of BBFO and its potential applications in different fields.

Scientific Research Applications

BBFO has been extensively studied for its potential applications in various fields. One of the significant research areas is in the development of new materials. BBFO has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. These materials have potential applications in optoelectronics, photovoltaics, and organic light-emitting diodes.
Another area of research is in the field of medicinal chemistry. BBFO has been shown to have significant anticancer activity against various cancer cell lines. The mechanism of action of BBFO involves the induction of apoptosis and cell cycle arrest. BBFO has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(4Z)-4-[(4-bromophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYQUYXSRXJUSN-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

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